An In-depth Technical Guide to the Chemical Properties of Imidazo[1,2-a]pyridin-7-ol
An In-depth Technical Guide to the Chemical Properties of Imidazo[1,2-a]pyridin-7-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of Imidazo[1,2-a]pyridin-7-ol and its derivatives. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this heterocyclic scaffold.
Core Chemical Properties
Imidazo[1,2-a]pyridin-7-ol, also known as 1H-imidazo[1,2-a]pyridin-7-one, is a heterocyclic organic compound with the molecular formula C₇H₆N₂O.[1] The core structure consists of a fused imidazole and pyridine ring system, with a hydroxyl group at the 7th position. This scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds.[2][3]
Physicochemical Data
Quantitative physicochemical data for Imidazo[1,2-a]pyridin-7-ol is limited. The following table summarizes the available computed and experimental data for the parent compound and related derivatives.
| Property | Value | Data Type | Source |
| Molecular Formula | C₇H₆N₂O | - | PubChem[1] |
| Molecular Weight | 134.14 g/mol | Computed | PubChem[1] |
| IUPAC Name | 1H-imidazo[1,2-a]pyridin-7-one | - | PubChem[1] |
| CAS Number | 896139-85-8 | - | PubChem[1] |
| Exact Mass | 134.048012819 Da | Computed | PubChem[1] |
| Rotatable Bond Count | 0 | Computed | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | Computed | ChemScene[4] |
| Hydrogen Bond Acceptor Count | 3 | Computed | ChemScene[4] |
| Topological Polar Surface Area | 54.6 Ų | Computed | ChemScene[4] |
| LogP | 1.0325 | Computed | ChemScene[4] |
Spectroscopic Data
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and imidazole rings. The chemical shifts would be influenced by the electron-donating hydroxyl group and the aromatic system.
-
¹³C NMR: The carbon NMR spectrum would display signals corresponding to the seven carbon atoms in the fused ring system. The carbon atom attached to the hydroxyl group would exhibit a characteristic downfield shift.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the exact mass of the compound.
Synthesis and Reactivity
The synthesis of the imidazo[1,2-a]pyridine scaffold can be achieved through various synthetic routes.[5][6][7] These methods can be adapted for the synthesis of Imidazo[1,2-a]pyridin-7-ol.
General Synthetic Approaches
Several strategies have been reported for the synthesis of the imidazo[1,2-a]pyridine core, including:
-
Copper-Catalyzed Aerobic Oxidative Cyclization: This method involves the reaction of 2-aminopyridines with ketones or acetylenes in the presence of a copper catalyst and an oxidant.[6]
-
Multicomponent Reactions: The Groebke–Blackburn–Bienaymé reaction is a one-pot synthesis that combines an aldehyde, an aminopyridine, and an isocyanide to form the imidazo[1,2-a]pyridine scaffold.[8][9]
-
Condensation Reactions: The condensation of 2-aminopyridines with α-halocarbonyl compounds is a classical and widely used method for the synthesis of this heterocyclic system.[10]
Experimental Protocol: Synthesis of a Hydroxy-Imidazo[1,2-a]pyridine Derivative
The following protocol describes the synthesis of 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid, a close analog of Imidazo[1,2-a]pyridin-7-ol. This procedure can be adapted by using the appropriate starting materials.
Reaction Scheme:
Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid.
Procedure:
-
A suspension of 2-aminopyridin-3-ol (2.2 g, 20 mmol) in anhydrous methanol (50 mL) is treated with bromopyruvic acid (3.34 g, 20 mmol).
-
The reaction mixture is heated at reflux.
-
Upon completion of the reaction, the solvent is evaporated in vacuo.
-
The crude product is purified by recrystallization or column chromatography to yield the desired 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid.
Biological Activity and Therapeutic Potential
Imidazo[1,2-a]pyridine derivatives have emerged as a privileged scaffold in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][3][11]
Anticancer Activity
Numerous studies have demonstrated the potent anticancer effects of imidazo[1,2-a]pyridine derivatives against various cancer cell lines.
Quantitative Anticancer Activity Data:
| Compound | Cell Line | IC₅₀ (µM) | Cancer Type | Source |
| Imidazo[1,2-a]pyridine derivative 6 | A375 | 9.7 - 44.6 | Melanoma | [12][13] |
| Imidazo[1,2-a]pyridine derivative 6 | WM115 | 9.7 - 44.6 | Melanoma | [13] |
| Imidazo[1,2-a]pyridine derivative 6 | HeLa | 9.7 - 44.6 | Cervical Cancer | [12][13] |
| Imidazo[1,2-a]pyridine derivative 12b | Hep-2 | 11 | Laryngeal Cancer | [5][14] |
| Imidazo[1,2-a]pyridine derivative 12b | HepG2 | 13 | Liver Cancer | [5][14] |
| Imidazo[1,2-a]pyridine derivative 12b | MCF-7 | 11 | Breast Cancer | [5][14] |
| Imidazo[1,2-a]pyridine derivative 12b | A375 | 11 | Melanoma | [5][14] |
| Imidazo[1,2-a]pyridine derivative 3f | MCF-7 | 9.2 | Breast Cancer | [15] |
Inhibition of Signaling Pathways
The anticancer and anti-inflammatory effects of imidazo[1,2-a]pyridines are often attributed to their ability to modulate key cellular signaling pathways.
AKT/mTOR Signaling Pathway:
Several imidazo[1,2-a]pyridine compounds have been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][12] These compounds can reduce the phosphorylation of key proteins like AKT and mTOR, leading to the induction of apoptosis and cell cycle arrest.[1][12][13]
Inhibition of the AKT/mTOR signaling pathway.
STAT3/NF-κB Signaling Pathway:
Imidazo[1,2-a]pyridine derivatives have also been reported to exert anti-inflammatory effects by modulating the STAT3/NF-κB signaling pathway.[2] They can suppress the phosphorylation of STAT3 and inhibit the activity of NF-κB, leading to a reduction in the expression of pro-inflammatory cytokines and enzymes.[2][16]
Inhibition of the STAT3/NF-κB signaling pathway.
Experimental Workflows
The following diagram illustrates a general workflow for the synthesis and biological evaluation of Imidazo[1,2-a]pyridin-7-ol derivatives.
General experimental workflow.
Conclusion
Imidazo[1,2-a]pyridin-7-ol and its derivatives represent a promising class of heterocyclic compounds with significant therapeutic potential, particularly in the areas of oncology and inflammation. The versatile synthetic routes to the imidazo[1,2-a]pyridine scaffold allow for the generation of diverse chemical libraries for structure-activity relationship studies. Further investigation into the specific chemical and biological properties of Imidazo[1,2-a]pyridin-7-ol is warranted to fully elucidate its potential as a drug candidate. The information provided in this technical guide serves as a valuable resource for researchers and drug development professionals working in this exciting field.
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. chemscene.com [chemscene.com]
- 5. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. De Novo Design of Imidazopyridine-Tethered Pyrazolines That Target Phosphorylation of STAT3 in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines [bi.tbzmed.ac.ir]
